![molecular formula C15H18BrN3O2S2 B2588062 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide CAS No. 2034587-08-9](/img/structure/B2588062.png)
5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
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Overview
Description
The compound “5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that contains several functional groups, including a bromine atom, a pyridine ring, a piperidine ring, a thiophene ring, and a sulfonamide group. These functional groups could potentially give this compound a variety of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings suggests that the molecule may have a rigid, three-dimensional structure. The bromine atom and the sulfonamide group are likely to be significant sites of reactivity .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the bromine atom could potentially be replaced in a substitution reaction, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a bromine atom could increase its molecular weight and potentially its boiling point. The pyridine and piperidine rings could contribute to its solubility in organic solvents .Scientific Research Applications
Antiviral Activity
Compounds similar to 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide have been studied for their antiviral properties. Indole derivatives, which share structural similarities, have shown inhibitory activity against influenza A and other viruses . This suggests potential for the compound to be used in the development of new antiviral medications.
Anti-inflammatory Applications
Indole derivatives have also demonstrated significant anti-inflammatory activities . Given the structural relationship, 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide may hold promise for the development of new anti-inflammatory agents, potentially offering alternatives to existing medications with fewer side effects.
Anticancer Potential
The compound’s framework is found in various bioactive molecules with anticancer activities. Research on similar scaffolds has led to the discovery of compounds with promising therapeutic indices in cancer treatment . This compound could be a candidate for further exploration in oncology.
Antifibrotic Activity
Research has indicated that certain compounds with a similar structure to 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide exhibit anti-fibrosis activity . This opens up possibilities for its use in treating fibrotic diseases, such as liver cirrhosis or pulmonary fibrosis.
Antimicrobial Effects
Compounds with indole cores have been found to possess antimicrobial properties . By extension, 5-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide could be valuable in the synthesis of new antimicrobial agents, which are crucial in the fight against antibiotic-resistant bacteria.
Chemical Synthesis and Drug Development
The compound’s structure makes it a valuable building block in organic synthesis. Its bromine and sulfonamide groups are functional handles that can be utilized in various chemical reactions, making it a versatile reagent for constructing complex molecules for drug development and other chemical applications .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S2/c16-14-1-2-15(22-14)23(20,21)18-11-12-5-9-19(10-6-12)13-3-7-17-8-4-13/h1-4,7-8,12,18H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHPHRGZESOPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(S2)Br)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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